Chlorphenesin, (S)-

Description

Overview of Chlorphenesin (B1668841) in Contemporary Chemical and Biological Inquiry

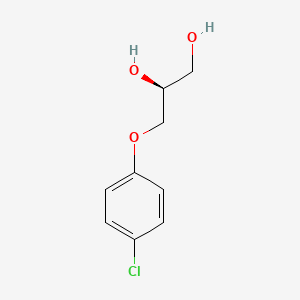

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)propane-1,2-diol, is a synthetic compound that has garnered interest in diverse research areas. nih.govatamankimya.com It is structurally a glycerol (B35011) ether, where one of the primary hydroxy groups is substituted by a 4-chlorophenyl group. nih.gov In research settings, chlorphenesin is recognized for its antimicrobial and muscle relaxant properties. nih.govontosight.ai

Its mechanism of action as a muscle relaxant is understood to be centrally acting, meaning it affects the central nervous system rather than the skeletal muscles directly. nih.govdrugbank.com It is believed to function by blocking nerve impulses sent to the brain. nih.govdrugbank.com Beyond its muscle relaxant capabilities, research has explored its antifungal and antibacterial properties. nih.govchemicalbook.com Some studies have investigated its role as a reversible antigen-associated immunosuppressant that can inhibit the release of histamine (B1213489). chemicalbook.comglpbio.com Furthermore, its preservative qualities have made it a subject of study in cosmetic science, where it is used to prevent microbial contamination. atamankimya.comzhishangchem.com A derivative, chlorphenesin carbamate (B1207046), is also a subject of pharmacological research for its use as a skeletal muscle relaxant. patsnap.comnih.gov

Importance of Stereoisomerism, with Specific Focus on (S)-Chlorphenesin, in Research Contexts

Stereoisomerism is a critical concept in pharmaceutical and biological research. Chiral molecules, which are non-superimposable on their mirror images, are known as enantiomers. These enantiomers, designated as (S) and (R), can exhibit markedly different biological activities. dergipark.org.tr This is because biological systems, such as enzymes and receptors, are themselves chiral and may interact differently with each enantiomer. dergipark.org.tr A well-known example is the drug chlorpheniramine (B86927), where the S-(+)-enantiomer possesses the desired antihistaminic activity, while the R-(-)-enantiomer is associated with sedative side effects. dergipark.org.tr

Chlorphenesin possesses a chiral center, meaning it exists as (R)- and (S)-enantiomers. ontosight.ai While much of the available research has been conducted on the racemic mixture (a 1:1 mixture of both enantiomers), the principles of stereochemistry suggest that the individual (S)- and (R)-enantiomers of chlorphenesin could have distinct pharmacological profiles.

Recent research has begun to explore this area. A 2024 study highlighted the crystal landscape of chlorphenesin, examining the polymorphism of both racemic and enantiopure samples and noting that the enantiomers are more stable than the racemic forms. researchgate.net Another study successfully developed a chemoenzymatic method for the synthesis of (S)-3-(4-chlorophenoxy)propan-1,2-diol, underscoring the feasibility of producing the enantiopure compound for further investigation. kaimosi.com Furthermore, research into the cytotoxicity of chlorphenesin enantiomers on HaCAT cells (human keratinocyte cell line) found that they inhibited cell proliferation in a dose-dependent manner with significant enantioselectivity, indicating a difference in biological activity between the enantiomers. researchgate.net

The ability to synthesize and isolate specific enantiomers, such as (S)-chlorphenesin, is crucial. kaimosi.comnih.gov It allows researchers to conduct studies that can precisely determine the therapeutic actions and potential effects of each isomer separately. This focused approach is fundamental to developing more effective and targeted therapeutic agents and understanding the nuanced interactions of chiral molecules in biological systems.

Compound Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

80117-05-1 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

(2S)-3-(4-chlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |

InChI Key |

MXOAEAUPQDYUQM-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](CO)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl |

Other CAS No. |

80117-05-1 |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Methodologies for S Chlorphenesin

Historical and Contemporary Chemical Synthesis Pathways for Chlorphenesin (B1668841)

The production of chlorphenesin has evolved from early methods to more refined industrial processes, aiming for higher yields, purity, and more environmentally benign procedures.

Glycidol (B123203) Condensation Approaches in Organic Synthesis

An early reported method for synthesizing chlorphenesin involves the condensation reaction between p-chlorophenol and glycidol. atamankimya.comsmolecule.com This approach, often catalyzed by a tertiary amine like pyridine (B92270) or a quaternary ammonium (B1175870) salt, yields chlorphenesin through the opening of the epoxide ring of glycidol by the phenoxide ion. atamankimya.comsmolecule.com One of the initial syntheses utilized pyridine as a catalyst, reacting p-chlorophenol with glycidol at temperatures between 60–80°C. While this method could achieve yields of 70–75%, it presented challenges, including the use of flammable ethers for crystallization and the generation of pyridine hydrochloride as a byproduct.

More contemporary modifications of this approach focus on improving reaction conditions and safety. For instance, using a phase transfer catalyst such as benzyltriethylammonium chloride in an aqueous medium with an inorganic base like sodium hydroxide (B78521) allows for the reaction to proceed at a constant temperature, leading to high-purity chlorphenesin. google.compatsnap.com This method simplifies the process and avoids the use of hazardous solvents for recrystallization. google.com

Epichlorohydrin (B41342) Hydrolysis and Subsequent Coupling Reactions

Another established route to chlorphenesin involves a two-step process starting from epichlorohydrin. In this method, epichlorohydrin is first hydrolyzed, typically in the presence of a dilute acid like sulfuric acid, to form 3-chloro-1,2-propanediol (B139630). google.com This intermediate is then coupled with p-chlorophenol under alkaline conditions, using a base such as sodium hydroxide, to produce chlorphenesin. google.com

While this pathway avoids the use of pyridine, the introduction of strong acids like sulfuric acid can be corrosive to equipment and complicates the work-up procedure. The yields from this tandem reaction sequence are reported to be in the range of 68–72%, but the formation of dimeric byproducts can necessitate further purification steps.

One-Pot Alkaline Ethanolysis Synthesis Routes

To streamline the synthesis and improve efficiency and safety, one-pot methods have been developed. A prominent industrial method employs ethanol (B145695) as a greener solvent and reaction medium. In this process, p-chlorophenol and 3-chloro-1,2-propanediol are heated in ethanol, followed by the controlled addition of an alkali, such as sodium hydroxide. google.com This one-pot synthesis can achieve conversion rates of over 95% under optimal conditions. google.com

This approach offers several advantages, including simplified reaction and work-up procedures, high yields, and the avoidance of phase transfer catalysts, which can be costly. google.com The product can be crystallized from an ethanol-water mixture, resulting in a high-purity product. google.com

Enantioselective Synthesis Strategies for (S)-Chlorphenesin

Achieving the synthesis of the specific (S)-enantiomer of chlorphenesin requires stereocontrolled reactions. This is often accomplished through the use of chiral catalysts or biocatalysts that can differentiate between the two potential enantiomeric pathways.

Chiral Catalyst Applications in (S)-Stereoisomer Production

The use of chiral catalysts is a cornerstone of asymmetric synthesis. sigmaaldrich.com These catalysts, which can be metal complexes with chiral ligands or metal-free organocatalysts, create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. sigmaaldrich.comnih.gov For the synthesis of (S)-chlorphenesin, strategies often involve the kinetic resolution of a racemic intermediate or the asymmetric opening of a prochiral epoxide.

One chemoenzymatic approach involves the kinetic resolution of glycerol-derived cyclic carbonates using lipases. researchgate.net Specifically, Novozym® 435 has shown high selectivity in the asymmetric hydrolysis of halogenated carbonates, leaving the unreacted enantiomer in high enantiomeric excess (>99:1 er). researchgate.net This chiral building block can then be converted in a one-pot synthesis to (S)-Chlorphenesin with a reported yield of up to 89% and an enantiomeric ratio of 94:6. researchgate.net

Another method utilizes the asymmetric hydrolysis of (±)-1,2-diacetoxy-3-chloropropane with a lipase (B570770) to produce (S)-1,2-diacetoxy-3-chloropropane with a 90% enantiomeric excess (e.e.). tandfonline.com This chiral intermediate is then reacted with 4-chlorophenol (B41353) to yield (S)-chlorphenesin. tandfonline.com

Optimization of Enantiomeric Excess and Yield

Several factors can be adjusted to improve the enantiomeric excess and yield. In enzyme-catalyzed resolutions, parameters such as the choice of enzyme, solvent, temperature, and substrate concentration are crucial. researchgate.netresearchgate.net For example, in the lipase-mediated kinetic resolution of glycerol-derived carbonates, screening different lipases and esterases identified Novozym® 435 as providing the best selectivity. researchgate.net Further optimization of reaction conditions, such as temperature and enzyme concentration, can enhance both the conversion rate and the enantiomeric ratio. researchgate.net

In catalyst-driven reactions, the structure of the chiral ligand or catalyst itself is paramount. sigmaaldrich.combeilstein-journals.org A modular synthesis approach, where different components of the catalyst can be easily varied, allows for the fine-tuning of its steric and electronic properties to maximize stereoselectivity. beilstein-journals.org The choice of solvent can also play a surprisingly significant role in directing the stereochemical outcome of a reaction. acs.org

The table below summarizes some of the findings for the synthesis of (S)-Chlorphenesin and related chiral building blocks.

| Method | Catalyst/Enzyme | Key Intermediate | Yield | Enantiomeric Excess/Ratio | Reference |

| Chemoenzymatic Kinetic Resolution | Novozym® 435 | Halogenated cyclic carbonate | 89% | 94:6 er | researchgate.net |

| Asymmetric Hydrolysis | Lipase | (S)-1,2-diacetoxy-3-chloropropane | 59% | 90% e.e. | tandfonline.com |

Enzymatic Synthesis and Biotransformation of Chlorphenesin to Functionalized Derivatives

Enzymatic and biotransformation approaches offer highly selective and environmentally friendly routes to synthesize chlorphenesin derivatives. These methods often utilize whole microbial cells or purified enzymes to catalyze specific reactions, leading to the formation of novel compounds with potentially enhanced properties.

Transgalactosylation Reactions Utilizing Microbial Systems (e.g., Escherichia coli β-galactosidase)

A notable method for the functionalization of chlorphenesin is through transgalactosylation, a reaction in which a galactose moiety is transferred from a donor substrate, such as lactose (B1674315), to an acceptor molecule like chlorphenesin. This process can be efficiently catalyzed by β-galactosidase enzymes, particularly those from microbial sources like Escherichia coli. jmb.or.krnih.gov

Research has demonstrated the use of whole cells of E. coli containing β-galactosidase for the synthesis of chlorphenesin galactoside. jmb.or.krnih.gov This approach is considered practical and cost-effective as it circumvents the need for enzyme purification. jmb.or.kr In a typical reaction, lactose serves as the galactose donor, and the β-galactosidase facilitates the transfer of the galactose unit to the chlorphenesin molecule. jmb.or.krnih.gov

Studies have focused on optimizing the reaction conditions to maximize the yield of the glycosylated product. Key parameters that have been investigated include the concentrations of chlorphenesin and lactose, the amount of biocatalyst (β-galactosidase-containing E. coli cells), pH, and temperature. jmb.or.krnih.gov Under optimized conditions, a significant conversion of chlorphenesin to its galactoside derivative can be achieved. For instance, one study reported a conversion yield of approximately 67% after 12 hours of reaction. jmb.or.krresearcher.life This was a notable improvement, being 4.47–5.36 times higher than previously reported values. jmb.or.kr The use of whole cells as the biocatalyst has been shown to be stable and effective, with repeated-batch operations demonstrating the potential for continuous synthesis processes. ejbb.org

Characterization of Glycosylated Chlorphenesin Products (e.g., Chlorphenesin Galactoside)

The primary product of the transgalactosylation of chlorphenesin is chlorphenesin galactoside (CPN-G). jmb.or.krresearchgate.net However, further glycosylation can occur, leading to the formation of derivatives with more than one galactose unit, such as chlorphenesin digalactoside (CPN-GG). jmb.or.krnih.gov The successful synthesis and the precise structure of these glycosylated products are confirmed through various analytical techniques.

Thin-layer chromatography (TLC) is often used for the initial detection and separation of the reaction products, allowing for a qualitative assessment of the transfer of the sugar moiety to chlorphenesin. jmb.or.kr For more definitive identification and structural elucidation, advanced analytical methods are employed. High-performance liquid chromatography (HPLC) is utilized for the separation and quantification of the synthesized products. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) provides crucial information on the molecular weight of the products, confirming the addition of one or more galactose units to the chlorphenesin molecule. jmb.or.krnih.govresearchgate.net Further structural details are obtained using spectroscopic techniques. Fourier transform-infrared (FT-IR) spectrometry and nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, are instrumental in verifying the covalent bonding of the galactose moiety to the alcohol group of chlorphenesin. researchgate.netnih.gov Hydrolysis of the purified chlorphenesin galactoside by β-galactosidase, which regenerates the original chlorphenesin and galactose, provides further confirmation of the structure. researchgate.net

Table 1: Optimized Conditions for Chlorphenesin Galactoside Synthesis

| Parameter | Optimal Value |

| Chlorphenesin (CPN) Concentration | 40 mM |

| Lactose Concentration | 400 g/L |

| β-galactosidase (as E. coli cells) | 4.8 U/mL |

| pH | 7.0 |

| Temperature | 40°C |

| Data sourced from studies on the transgalactosylation of chlorphenesin using β-galactosidase-containing E. coli cells. jmb.or.krnih.gov |

Table 2: Time-Course of Chlorphenesin Galactoside Synthesis

| Time (hours) | CPN-G Concentration (mM) | Conversion Yield (%) |

| 12 | ~27 | ~67 |

| Data represents the synthesis from an initial 40 mM chlorphenesin concentration under optimal conditions. jmb.or.krresearcher.life |

Chemical Derivatization of Chlorphenesin: Focus on Carbamate (B1207046) Analogs

Beyond enzymatic modifications, chemical derivatization provides a versatile platform for synthesizing a wide array of chlorphenesin analogs. A significant focus of this research has been on the synthesis of carbamate derivatives, which can alter the physicochemical and biological properties of the parent molecule.

Synthesis of Chlorphenesin Carbamate and Related Structures

The synthesis of chlorphenesin carbamate, chemically known as 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, typically involves the reaction of chlorphenesin with a carbamoylating agent. smolecule.com Several synthetic routes have been developed to achieve this transformation.

One common method involves the reaction of chlorphenesin with carbonic acid derivatives, such as diethyl carbonate. smolecule.comgoogle.com This reaction is often carried out in the presence of a transesterification catalyst. google.comgoogle.com The process can be a multi-step procedure. For instance, chlorphenesin may first react with diethyl carbonate to form a cyclic intermediate, which is then reacted with ammonia (B1221849) to yield the final carbamate product. google.com

Alternative methods aim to improve safety and environmental friendliness by avoiding the use of pungent ammonia water. One such patented method describes mixing chlorphenesin with an ammonium reagent and an alkali in an organic solvent in the presence of water at a controlled temperature range of 0-40°C. google.com Microwave irradiation has also been employed to enhance the efficiency of the reaction between chlorphenesin and diethyl carbonate. smolecule.comgoogle.com

The synthesis can be optimized by adjusting the molar ratios of the reactants and the choice of solvent. For example, a mixed solvent system of tertiary butanol and dimethyl formamide (B127407) has been used in the reaction with ammonia water. google.com The crude product is then typically purified through filtration, washing, and recrystallization using solvent mixtures like ethanol and ethyl acetate. google.com

Structural Modification for Research Probes

The structural modification of chlorphenesin and its derivatives is crucial for developing research probes to investigate their mechanisms of action and metabolic pathways. The introduction of different functional groups can significantly alter the molecule's properties, making it suitable for specific experimental applications.

For example, the carbamate functional group in chlorphenesin carbamate can undergo various chemical reactions, such as hydrolysis back to chlorphenesin and carbamic acid, or transesterification with other alcohols. smolecule.com These reactions are important considerations in the design of stable research compounds.

The metabolism of chlorphenesin carbamate has been studied to identify its metabolites, which can serve as biomarkers. researcher.life Research has identified numerous metabolites resulting from processes like hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation. researcher.life The identification of long-lasting and unique metabolites is particularly valuable for developing specific detection methods in various analytical contexts. researcher.life The structural modifications inherent in these metabolic transformations provide a library of related compounds that can be synthesized and used as reference standards or probes in further research.

Advanced Analytical Characterization and Quantification in Research

High-Resolution Chromatographic Techniques for Detection and Purity Assessment

High-resolution chromatographic methods are fundamental for the detailed analysis of (S)-Chlorphenesin. These techniques allow for the separation, identification, and quantification of the compound, even in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of chlorphenesin (B1668841). lgcstandards.comnih.govchrom-china.com Reverse-phase HPLC methods are commonly employed for this purpose. scholarsresearchlibrary.com

One validated HPLC method for the simultaneous determination of chlorphenesin and boric acid in a powder formulation utilized an Inertsil C8-4 column with a mobile phase of water and acetonitrile (B52724) (70:30 v/v). scholarsresearchlibrary.com The method demonstrated good linearity for chlorphenesin over a concentration range of 503.8–1612.1 µg/ml. scholarsresearchlibrary.com Another study developed an HPLC method for analyzing chlorphenesin in cosmetics using a C18 column and a mobile phase of methanol-water (55:45, v/v). nih.govchrom-china.com This method showed excellent linearity between 1 and 500 mg/L with a correlation coefficient of 1.0000. nih.govchrom-china.com The recoveries were high (99.0%–103%), and the relative standard deviations were low (≤ 1.2%), indicating high accuracy and precision. nih.govchrom-china.com

A certificate of analysis for a chlorphenesin standard reported an HPLC purity of 99.96% when measured at a wavelength of 230 nm. lgcstandards.com Furthermore, a sensitive RP-HPLC method was developed to determine the p-chlorophenol impurity in chlorphenesin, highlighting the technique's utility in quality control. jgtps.com

Table 1: HPLC Method Parameters for Chlorphenesin Analysis

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 nih.govchrom-china.com |

| Column | Inertsil C8-4 (250mm x 4.6mm, 3µm) | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile (70:30 % v/v) | Methanol-water (55:45, v/v) |

| Flow Rate | 0.5 ml / min | 1.0 mL/min |

| Detection Wavelength | Not specified | 280 nm |

| Linear Range | 503.8 – 1612.1 µg/ml | 1 - 500 mg/L |

| Correlation Coefficient | Not specified | 1.0000 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variations are powerful tools for identifying chlorphenesin metabolites and conducting trace analysis. nih.govresearchgate.net Following dermal application, chlorphenesin is metabolized into several key compounds that can be detected in urine. nih.govresearchgate.net

A study using liquid chromatography-high resolution (tandem) mass spectrometry identified chlorphenesin glucuronide, chlorphenesin sulfate (B86663), and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) as characteristic urinary metabolites. nih.govresearchgate.net Another major metabolite identified is 4-chlorophenoxy acetic acid (4-CPA). nih.govresearchgate.netnih.gov The ability to detect these specific metabolites is crucial for distinguishing chlorphenesin use from the administration of other substances that also produce 4-CPA. nih.govresearchgate.net

The sensitivity of LC-MS/MS allows for the reliable quantification of analytes at very low concentrations, often below 0.15 µg/kg, making it suitable for trace-level analysis in various matrices like milk and honey. waters.com The high accuracy and precision of these methods are essential for metabolomic studies and for providing comprehensive metabolic profiles. nih.govresearchgate.netmdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC-MS. measurlabs.comvscht.cz This makes it particularly well-suited for analyzing complex mixtures and for therapeutic drug monitoring. measurlabs.comdovepress.com The use of smaller column particles in UPLC allows for faster separations without compromising efficiency. measurlabs.com

In the context of chlorphenesin, UPLC-MS/MS can be applied for the rapid and sensitive analysis of its metabolites in biological samples. nih.gov For instance, the analysis of urinary metabolites after sunscreen application containing chlorphenesin was successfully conducted using liquid chromatography-high resolution (tandem) mass spectrometry, a technique closely related to UPLC-MS/MS in its capabilities. nih.govresearchgate.net UPLC-MS/MS has been effectively used to analyze complex mixtures of oligonucleotides and their metabolites, demonstrating its power in resolving and identifying multiple components in a single run. nih.gov This capability is transferable to the analysis of (S)-Chlorphenesin and its metabolites in various complex matrices. The multiple reaction monitoring (MRM) mode in UPLC-MS/MS allows for the simultaneous and rapid determination of numerous analytes with high accuracy and precision. mdpi.com

Stereoselective Analytical Methods for Enantiomeric Purity and Quantification of (S)-Chlorphenesin

Since (S)-Chlorphenesin is a chiral compound, methods that can differentiate between its enantiomers are essential for determining enantiomeric purity and for stereoselective pharmacokinetic studies. jgtps.com

Chiral Chromatography Applications

Chiral chromatography is the primary technique for separating enantiomers. jackwestin.comlibretexts.org This can be achieved using chiral stationary phases (CSPs) in HPLC or Gas Chromatography (GC). jackwestin.comresearchgate.netgcms.cz These CSPs interact differently with each enantiomer, leading to their separation. jackwestin.comsigmaaldrich.com

For chlorphenesin, a simple and efficient HPLC method using a home-made 3,5-dichloro-phenylcarbamated mono-6-ethylenediamine-β-cyclodextrin chiral column has been developed for the simultaneous enantiomeric analysis of chlorphenesin and climbazole (B1669176) in cosmetics. researchgate.net Another approach involves derivatizing the enantiomers to form diastereomers, which can then be separated on a non-chiral column. libretexts.org However, direct separation on a CSP is often preferred. Various types of CSPs are available, including those based on cyclodextrins, polysaccharides (like cellulose (B213188) and amylose), and proteins. sigmaaldrich.commdpi.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. mdpi.comnih.gov

Method Validation for Linearity, Sensitivity, Accuracy, and Precision in Enantiomeric Assays

Validation of a chiral analytical method is crucial to ensure its reliability for its intended purpose. europa.euiosrjournals.orgchromatographyonline.com The validation process assesses several key parameters as outlined by guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For a chiral assay of chlorphenesin, good linearity (R² ≥ 0.9974) has been demonstrated. researchgate.net

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For the enantiomeric analysis of chlorphenesin, LOQs of 0.5 to 1.0 μg/mL have been achieved. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies. For a chlorphenesin enantiomeric assay, accuracy with recoveries of ≥ 87.5% has been reported. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For chlorphenesin enantiomers, intra- and inter-day precision with an RSD of ≤ 9.3% has been achieved. researchgate.net

These validation parameters ensure that the chiral analytical method is suitable for the quantitative determination of (S)-Chlorphenesin and for assessing its enantiomeric purity in various samples. iosrjournals.orgresearchgate.netchalcogen.ronih.govjsmcentral.org

Table 2: Validation Parameters for a Chiral HPLC Method for Chlorphenesin Enantiomers researchgate.net

| Parameter | Result |

| Linearity (R²) | ≥ 0.9974 |

| Limit of Quantitation (LOQ) | 0.5 to 1.0 μg mL⁻¹ |

| Accuracy (% Recovery) | ≥ 87.5% |

| Precision (% RSD) | ≤ 9.3% |

Spectroscopic Characterization Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable tools in chemical analysis, providing detailed information about the molecular structure of a compound. For the structural confirmation of (S)-Chlorphenesin, FT-IR and NMR spectroscopy are particularly powerful, offering complementary information to create a complete structural picture.

Fourier Transform-Infrared Spectrometry (FT-IR)

FT-IR spectroscopy is a well-established technique for identifying functional groups within a molecule. americanpharmaceuticalreview.com By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique "fingerprint" of the compound. In the analysis of Chlorphenesin, specific absorption bands in the IR spectrum correspond to the vibrations of its constituent bonds.

A key feature in the FT-IR spectrum of Chlorphenesin is the broad absorption band observed in the region of 3100-3400 cm⁻¹. google.com This is characteristic of the O-H stretching vibrations of the hydroxyl groups present in the molecule. google.com The presence of this band confirms the diol functionality of Chlorphenesin. Other significant peaks in the spectrum provide further structural information.

Table 1: FT-IR Spectral Data for Chlorphenesin

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| 3100-3400 | -OH (hydroxyl group) stretching |

Data derived from a study on the synthesis of high-purity odorless chlorphenesin. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Chlorphenesin, distinct signals correspond to the different types of protons in the molecule. The aromatic protons on the chlorophenyl ring typically appear as a set of doublets in the downfield region of the spectrum. For instance, in a deuterated chloroform (B151607) solvent, these have been reported at approximately 7.22-7.26 ppm and 6.83-6.84 ppm. google.com

The protons of the propanediol (B1597323) chain give rise to a series of multiplets and triplets due to spin-spin coupling with neighboring protons. These signals, typically found between 3.72 and 4.10 ppm, are crucial for confirming the connectivity of the glycerol (B35011) backbone and its attachment to the chlorophenoxy group. google.com A singlet observed around 2.35 ppm can be attributed to the two hydroxyl protons. google.com

Table 2: ¹H NMR Spectral Data for Chlorphenesin

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.22-7.26 | d | 2H (aromatic) |

| 6.83-6.84 | t | 2H (aromatic) |

| 4.09-4.10 | t | 1H |

| 4.0-4.01 | t | 2H |

| 3.82-3.85 | m | 1H |

| 3.72-3.75 | m | 1H |

| 2.35 | s | 2H (-OH) |

Data obtained from a 500MHz spectrum in deuterated chloroform. google.com

¹³C NMR Spectroscopy:

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecular structure of (S)-Chlorphenesin, confirming the arrangement of all atoms and functional groups.

Molecular and Cellular Mechanistic Investigations of Chlorphenesin Activity

Elucidation of Antimicrobial Action Mechanisms at the Cellular Level

The primary antimicrobial function of chlorphenesin (B1668841) is attributed to its ability to disrupt microbial cell structures and interfere with essential life processes. zhishangchem.com This broad-spectrum activity makes it an effective preservative in various applications. zhishangchem.comchemicalbook.comsdlookchem.com

The principal mechanism of chlorphenesin's antimicrobial action involves the disruption of microbial cell membranes. zhishangchem.com Its molecular structure allows it to penetrate the cell walls of bacteria and fungi. zhishangchem.com This interaction alters the permeability of the cell membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. zhishangchem.com The hydrophobic portion of the chlorphenesin molecule is thought to interact with the lipid bilayer of microbial cells, contributing to this disruptive effect. smolecule.com

In addition to disrupting cell membranes, chlorphenesin is also understood to inhibit crucial metabolic processes within bacteria and fungi. Research suggests that it may interfere with essential enzymes that are necessary for microbial growth and proliferation. smolecule.com By disrupting these metabolic pathways, chlorphenesin further hinders the ability of microorganisms to survive and multiply.

Chlorphenesin exhibits broad-spectrum antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. sdlookchem.comcir-safety.orguniqem.com.trulprospector.comalibaba.com Studies have demonstrated its ability to inhibit the growth of various opportunistic pathogens. nih.gov For instance, research has shown its efficacy against strains of Staphylococcus aureus and Escherichia coli. sdlookchem.com However, some studies have indicated that certain bacteria, such as Pseudomonas aeruginosa, may exhibit resistance to chlorphenesin. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) of chlorphenesin against various bacteria can vary, as illustrated in the table below. When used in combination with other preservatives like methylparaben, it has shown activity against Pseudomonas and Burkholderia strains with MICs of 5-10 g/L. caymanchem.com

Table 1: In Vitro Antimicrobial Activity of Chlorphenesin Against Select Bacteria

| Microorganism | Type | Finding |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibited by chlorphenesin. sdlookchem.com |

| Escherichia coli | Gram-negative | Inhibited by chlorphenesin. sdlookchem.com |

| Pseudomonas aeruginosa | Gram-negative | Some strains show resistance. nih.govresearchgate.net |

| Acinetobacter spp. | Gram-negative | Growth completely inhibited. nih.govresearchgate.net |

| Burkholderia cepacia complex | Gram-negative | Growth completely inhibited. nih.govresearchgate.net |

| Stenotrophomonas maltophilia | Gram-negative | Growth completely inhibited. nih.govresearchgate.net |

| Pluralibacter gergoviae | Gram-negative | Some strains grew in the presence of chlorphenesin. nih.govresearchgate.net |

This table is for informational purposes and summarizes findings from various studies. Actual effectiveness can vary based on concentration and specific strain.

Chlorphenesin is also recognized for its potent fungicidal activity against a variety of yeasts and molds. zhishangchem.comsdlookchem.comcir-safety.orguniqem.com.tr It has demonstrated strong bactericidal action against fungi such as Aspergillus niger and Penicillium pinophilum. qzebright.comestherchem.comchemicalbook.com Additionally, it effectively inhibits the growth of yeasts like Candida albicans and Saccharomyces cerevisiae. chemicalbook.comcir-safety.orgqzebright.comchemicalbook.com This makes it a valuable antifungal agent in various formulations. estherchem.comresearchgate.net

Table 2: In Vitro Antifungal Activity of Chlorphenesin

| Microorganism | Type | Finding |

|---|---|---|

| Aspergillus niger | Mold | Strong bactericidal activity. qzebright.comestherchem.comchemicalbook.com |

| Penicillium pinophilum | Mold | Strong bactericidal activity. sdlookchem.comqzebright.com |

| Candida albicans | Yeast | Good inhibitory effect. chemicalbook.comcir-safety.orgqzebright.comchemicalbook.com |

This table is for informational purposes and summarizes findings from various studies. Actual effectiveness can vary based on concentration and specific strain.

Central Nervous System (CNS) Mechanisms of Chlorphenesin Carbamate (B1207046) Analogs

While chlorphenesin itself is primarily used for its antimicrobial properties, its carbamate analogs exhibit distinct pharmacological effects, acting as centrally acting muscle relaxants. cir-safety.orgnih.gov It is important to distinguish between chlorphenesin and its carbamate derivatives, as their primary mechanisms of action and therapeutic uses differ significantly. cir-safety.org

Chlorphenesin carbamate is believed to exert its muscle relaxant effects by modulating the central nervous system. patsnap.com It is thought to enhance the activity of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the brain. patsnap.com By potentiating GABAergic activity, chlorphenesin carbamate can help to reduce neuronal excitability, which in turn diminishes the excessive nerve signals that lead to muscle spasms and pain. patsnap.com This central mechanism of action distinguishes it from peripherally acting muscle relaxants. patsnap.com Studies on frog spinal cords have shown that chlorphenesin carbamate can cause hyperpolarization of primary afferent terminals and motoneurons, suggesting a direct action on these neural components. nih.govsemanticscholar.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (S)-Chlorphenesin |

| 2-aminoanthracene |

| 2-nitrofluorene |

| 9-aminoacridine |

| Aspergillus niger |

| Benzalkonium chloride |

| Burkholderia |

| Candida albicans |

| Chlorphenesin |

| Chlorphenesin carbamate |

| Escherichia coli |

| Ethylhexylglycerin |

| Formaldehyde |

| Glycidol (B123203) |

| Hexanediol |

| Hydroxyacetophenone |

| Mephenesin |

| Methyl methane (B114726) sulfonate |

| Methylparaben |

| N-ethyl-N'-nitro-N-nitrosoguanidine |

| p-chlorophenol |

| Penicillium pinophilum |

| Phenoxyethanol (B1677644) |

| Phenylpropanol |

| Pluralibacter gergoviae |

| Pseudomonas |

| Pseudomonas aeruginosa |

| Saccharomyces cerevisiae |

| Staphylococcus aureus |

| Staphylococcus hominis |

Selective Inhibition of Polysynaptic Pathways at Spinal and Supraspinal Levels

Chlorphenesin, particularly in its carbamate form, has been identified as a centrally acting agent that demonstrates selective inhibition of polysynaptic pathways at both the spinal and supraspinal levels. chemsrc.commedchemexpress.com While the precise mechanisms are not fully elucidated, the primary action is believed to be the targeted depression of these complex neural circuits within the central nervous system. researcher.lifenih.gov

Research has shown that Chlorphenesin carbamate exerts a more significant inhibitory effect on polysynaptic reflexes (PSR) compared to monosynaptic reflexes (MSR). chemsrc.com This selectivity suggests a targeted interaction with the interneurons that characterize polysynaptic pathways, which are responsible for coordinating more complex reflex actions involving multiple muscle groups. chemsrc.comkenhub.com For instance, studies have demonstrated that Chlorphenesin carbamate has a discernible depressant action on spinal neurons and can cause hyperpolarization of both the ventral and dorsal roots in isolated frog spinal cord preparations. chemsrc.com This hyperpolarization would make it more difficult for neurons to fire, thus contributing to the observed inhibition of reflex pathways.

The selective blockade of polysynaptic pathways is a key characteristic that distinguishes its mechanism from other neuromuscular agents and underlies its classification as a centrally acting skeletal muscle relaxant. chemsrc.comnih.gov

Effects on Neuronal Excitability and Antinociception in Preclinical Models

Preclinical studies have consistently demonstrated the antinociceptive, or pain-reducing, effects of Chlorphenesin carbamate. chemsrc.com In animal models, particularly in rats with adjuvant-induced arthritis, Chlorphenesin carbamate has been shown to produce a dose-dependent antinociceptive effect. chemsrc.comresearchgate.net

The compound's impact on neuronal excitability is central to its antinociceptive properties. Electrophysiological studies have revealed that Chlorphenesin carbamate depresses the evoked neuronal responses of nociceptive (pain-sensing) neurons located in the ventrobasal thalamus, a critical area for sensory processing. chemsrc.comresearchgate.net Furthermore, it has been observed to decrease the spontaneous firing rates of these specific nociceptive neurons. chemsrc.com Notably, this depressant effect appears to be selective for pain-transmitting neurons, as the evoked responses of non-nociceptive neurons were not similarly affected in these studies. researchgate.net This suggests a targeted modulation of neuronal circuits involved in the perception of pain.

Table 1: Effects of Chlorphenesin Carbamate in Preclinical Models

| Model/Assay | Effect | Details |

|---|---|---|

| Behavioral Study (Flexion Test in Arthritic Rats) | Dose-dependent antinociception | Observed with oral administration of 100-400 mg/kg. chemsrc.comresearchgate.net |

| Electrophysiological Study (Ventrobasal Thalamus) | Depression of evoked neuronal responses | Selective to nociceptive neurons with intravenous administration of 25-50 mg/kg. chemsrc.comresearchgate.net |

Immunomodulatory Research: Inhibition of IgE-Mediated Histamine (B1213489) Release

Beyond its effects on the central nervous system, Chlorphenesin has been investigated for its immunomodulatory activities, specifically its ability to inhibit the release of histamine mediated by immunoglobulin E (IgE). targetmol.comdeepdyve.comcapes.gov.br This action positions Chlorphenesin as a potential mast cell stabilizer. wikipedia.orgnih.gov

Mast cells are key players in allergic and inflammatory responses. ifm.org Upon activation by an antigen binding to IgE antibodies on their surface, mast cells degranulate, releasing a flood of inflammatory mediators, most notably histamine. mdpi.comnih.gov This release is responsible for the characteristic symptoms of allergic reactions. mdpi.com

Research has identified Chlorphenesin as an inhibitor of this IgE-mediated histamine release from mast cells. targetmol.comdeepdyve.com By preventing or reducing the degranulation of mast cells, Chlorphenesin can effectively dampen this critical step in the allergic cascade. wikipedia.org This mechanism of action is the hallmark of mast cell stabilizing drugs, which are used to prevent allergic reactions. wikipedia.orgnih.gov The ability to block IgE-regulated channels is a suspected mechanism for this stabilization. wikipedia.org

Table 2: Immunomodulatory Activity of Chlorphenesin

| Mechanism | Target | Outcome |

|---|---|---|

| Inhibition of IgE-mediated degranulation | Mast Cells | Prevention of histamine release. targetmol.comdeepdyve.comwikipedia.org |

Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models

Absorption, Distribution, and Excretion Kinetics in Animal Systems

The journey of (S)-Chlorphenesin through a biological system is dictated by its physicochemical properties and its interactions with physiological processes. Preclinical studies in various animal models have begun to elucidate the kinetics of its absorption, how it distributes throughout the body, and the pathways by which it is ultimately eliminated.

Gastrointestinal Absorption Dynamics in Animal Models

A study on chlorphenesin (B1668841) carbamate (B1207046) in dogs demonstrated good absorption, with approximately 67-79% of an oral dose being excreted in the urine within 48 hours, indicating substantial uptake from the gastrointestinal tract. documentsdelivered.com

Interactive Table: Oral Absorption Parameters of Racemic Chlorphenesin in Rats

| Parameter | Value | Animal Model | Reference |

| Time to Peak Blood Concentration (Tmax) | 30 minutes | Rat | cir-safety.org |

| Half-life of Serum Radioactivity | ~140 minutes | Rat | cir-safety.org |

Percutaneous Absorption and Transdermal Flux Studies in Animal Models

The potential for topical application of (S)-Chlorphenesin necessitates an understanding of its ability to permeate the skin barrier. In vivo studies on rats have demonstrated that chlorphenesin can be significantly absorbed through the skin. cir-safety.org In one study, up to 57% of the topically applied dose of racemic chlorphenesin was absorbed and subsequently excreted in the urine over a 96-hour period. cir-safety.org This suggests that the compound can penetrate the stratum corneum and enter systemic circulation.

The proportion of an administered ¹⁴C-Chlorphenesin dose that remained at the application site on the skin of rats decreased from approximately 89% at 1 hour to about 43% at 96 hours. cir-safety.org During this time, around 48% of the applied dose was excreted in the urine. cir-safety.org

While specific transdermal flux rates for (S)-Chlorphenesin are not yet reported, these findings with the racemic mixture underscore the potential for systemic exposure following dermal application. The rate of percutaneous absorption is influenced by factors such as the formulation, the integrity of the skin barrier, and the physicochemical properties of the compound.

Interactive Table: Percutaneous Absorption of Racemic Chlorphenesin in Rats

| Parameter | Value | Duration | Animal Model | Reference |

| Absorbed Dose (excreted in urine) | ~48% | 96 hours | Rat | cir-safety.org |

| Dose remaining at application site | ~43% | 96 hours | Rat | cir-safety.org |

Tissue Distribution Analysis in Preclinical Species

Following absorption, (S)-Chlorphenesin is distributed to various tissues and organs. While detailed quantitative tissue distribution data for the (S)-enantiomer are limited, studies with radiolabeled racemic chlorphenesin in rats provide some insights. After intraperitoneal administration, a significant portion of the administered dose was found in the gastrointestinal tract and the carcass after 4 hours, with over half being excreted in the urine. cir-safety.org This suggests a widespread distribution of the compound and its metabolites.

A study on the enantioselective evaluation of chlorphenesin indicated that there could be differences in tissue distribution between the enantiomers. dntb.gov.uaresearchgate.net However, specific concentration data in various tissues from this study are not available. The extent of tissue distribution is influenced by factors such as plasma protein binding, tissue perfusion, and the affinity of the compound for specific tissues.

Characterization of Metabolic Pathways and Identification of Metabolites in Non-Human Organisms

The biotransformation of (S)-Chlorphenesin is a crucial determinant of its therapeutic efficacy and duration of action. Metabolism typically occurs in two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which involve conjugation with endogenous molecules to facilitate excretion.

Phase I Biotransformations: Hydroxylation, C-Oxidation, Amide Hydrolysis

In animal models such as rats and dogs, chlorphenesin undergoes Phase I metabolism. The primary urinary end products identified after administration of the drug include 3-p-chlorophenoxylactic acid and p-chlorophenoxyacetic acid. cir-safety.org The formation of 3-p-chlorophenoxylactic acid suggests the involvement of hydroxylation of the propanediol (B1597323) side chain followed by oxidation. The presence of p-chlorophenoxyacetic acid indicates C-oxidation.

While specific cytochrome P450 (CYP) enzymes responsible for these transformations have not been definitively identified for chlorphenesin, it is plausible that various CYP isoforms are involved in these oxidative pathways. Amide hydrolysis would be relevant for the related compound, chlorphenesin carbamate, leading to the formation of chlorphenesin.

Phase II Conjugation Pathways: Glucuronidation and Sulfation

Phase II conjugation reactions play a significant role in the metabolism and elimination of chlorphenesin. In dogs, the major urinary metabolite of chlorphenesin carbamate is the ether glucuronide of the parent compound, accounting for a substantial portion of the excreted dose. documentsdelivered.comnih.gov Unchanged chlorphenesin and its sulfate (B86663) conjugate are also found in the urine. documentsdelivered.com It is known that 85% of a dose is excreted within 24 hours as the glucuronide metabolite. drugbank.com

The formation of glucuronide and sulfate conjugates significantly increases the water solubility of chlorphenesin and its metabolites, facilitating their renal excretion. The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While the specific isoforms of UGT and SULT involved in chlorphenesin metabolism have not been detailed, these pathways are clearly major routes of elimination in the animal models studied.

Interactive Table: Major Metabolites of Chlorphenesin Identified in Animal Models

| Metabolite | Metabolic Pathway | Animal Model | Reference |

| 3-p-chlorophenoxylactic acid | Phase I (Hydroxylation, Oxidation) | Rat, Dog | cir-safety.org |

| p-chlorophenoxyacetic acid | Phase I (C-Oxidation) | Rat, Dog | cir-safety.org |

| Chlorphenesin Glucuronide | Phase II (Glucuronidation) | Dog | documentsdelivered.comnih.gov |

| Chlorphenesin Sulfate | Phase II (Sulfation) | Dog | documentsdelivered.com |

Pharmacokinetic Modeling and In Vitro-In Vivo Correlation (IVIVC) in Preclinical Research

Pharmacokinetic (PK) modeling is a mathematical technique used to describe and predict the concentration of a drug over time in the body. usgs.gov In preclinical research, these models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in animal models, which helps in translating findings to human studies. nih.govnih.gov Models can range from simple compartmental models to complex physiologically-based pharmacokinetic (PBPK) models that incorporate physiological and anatomical data of the animal species. usgs.gov

An important application of pharmacokinetic modeling is the development of an In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and a relevant in vivo response, such as the plasma drug concentration or the amount of drug absorbed. uq.edu.aukinampark.com A successful IVIVC can streamline drug development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies, which can reduce the need for extensive animal and human testing. uq.edu.aukinampark.com The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model describing this relationship. kinampark.com

Enantioselective Pharmacokinetic Differences of (S)-Chlorphenesin and its R-Enantiomer in Animal Models

Chlorphenesin is a chiral compound, existing as two enantiomers: (S)-chlorphenesin and (R)-chlorphenesin. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov This can lead to enantioselectivity in a drug's absorption, distribution, metabolism, and excretion. nih.gov

The metabolism of enantiomers can be particularly distinct, as the enzymes responsible for biotransformation can preferentially bind to and metabolize one enantiomer over the other. nih.gov This stereoselective metabolism can result in different plasma concentrations, rates of clearance, and metabolic profiles for each enantiomer. For example, in studies with the racemic drug Casodex in male rats, the pharmacokinetics showed significant enantioselectivity. The R-enantiomer reached a higher peak plasma concentration and had a much higher area under the curve (AUC) compared to the S-enantiomer, indicating slower clearance of the active R-form. nih.gov The metabolic pathways also showed enantioselectivity, with the clearance of the R-enantiomer being less than that of the S-enantiomer via glucuronidation, hydroxylation, and hydrolysis. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Correlation of Molecular Structure with Antimicrobial Efficacy

Chlorphenesin (B1668841) exhibits broad-spectrum antimicrobial properties, and its efficacy is closely tied to its molecular structure. zhishangchem.com The primary mechanism of its antimicrobial action involves the disruption of microbial cell membranes. zhishangchem.com Its molecular structure allows it to penetrate the cell walls of bacteria, yeasts, and molds, altering membrane permeability and causing the leakage of intracellular components, which ultimately leads to cell death. zhishangchem.com

The key structural features contributing to this activity include the propanediol (B1597323) backbone and the p-chlorophenoxy group. nih.gov The electron-withdrawing p-chlorophenoxy group is thought to enhance both the stability and the antimicrobial activity of the compound. While effective against a range of common contaminants like Staphylococcus aureus and Escherichia coli, chlorphenesin's efficacy varies across different species. zhishangchem.com Studies have shown it to be less effective against certain gram-negative bacteria, such as Pseudomonas aeruginosa and Pluralibacter gergoviae, which can exhibit resistance. researchgate.net This has led to its frequent use in combination with other preservatives like phenoxyethanol (B1677644) to broaden the spectrum of activity and enhance product stability in cosmetic formulations. atamankimya.com

| Microorganism Type | Target Microbe | Activity of Chlorphenesin | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Effective | zhishangchem.com |

| Gram-Negative Bacteria | Escherichia coli | Effective | zhishangchem.com |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Reported Resistance/Weak Activity | researchgate.net |

| Gram-Negative Bacteria | Pluralibacter gergoviae (formerly Enterobacter gergoviae) | Reported Resistance/Weak Activity | researchgate.net |

| Fungi/Yeast | General Yeast and Molds | Effective | zhishangchem.com |

SAR of Chlorphenesin Carbamate (B1207046) for Central Muscle Relaxant Activity

The addition of a carbamate ester to the primary hydroxy group of chlorphenesin creates Chlorphenesin Carbamate, a compound with distinct pharmacological activity as a centrally acting skeletal muscle relaxant. nih.govnih.gov This structural modification is crucial for its therapeutic effect, which is used to treat pain and discomfort from skeletal muscle trauma. medchemexpress.comderpharmachemica.com

Chlorphenesin Carbamate functions by selectively blocking polysynaptic pathways at both the spinal and supraspinal levels, rather than acting directly on the skeletal muscles. medchemexpress.compatsnap.com Its mechanism involves depressing the firing of motor neurons by stabilizing the neuronal membrane. nih.gov Some research suggests it may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which reduces neuronal excitability. patsnap.com

SAR studies comparing Chlorphenesin Carbamate (CPC) with its analogue Mephenesin highlight the importance of the carbamate moiety and the chloro-substituent. Both CPC and Mephenesin inhibit mono- and polysynaptic reflexes (MSR and PSR), though CPC shows greater susceptibility in depressing the PSR. nih.gov Unlike Mephenesin, CPC does not affect the dorsal root potential or the excitability of primary afferent terminals, indicating a more specific site of action. nih.gov This specificity, conferred by the combination of the p-chlorophenyl ether and the carbamate group, contributes to its muscle-relaxing action. nih.gov

| Compound | Effect on Monosynaptic Reflex (MSR) | Effect on Polysynaptic Reflex (PSR) | Effect on Primary Afferent Terminal Excitability | Reference |

|---|---|---|---|---|

| Chlorphenesin Carbamate (CPC) | Inhibitory | Strongly Inhibitory | Unchanged | nih.gov |

| Mephenesin | Inhibitory (short duration) | Inhibitory (short duration) | Inhibited | nih.gov |

Rational Design and Synthesis of Novel Chlorphenesin Analogues for Mechanistic Probes

The rational design and synthesis of novel chlorphenesin analogues serve to probe its mechanisms of action and to develop derivatives with improved properties. researchgate.net A notable example of this approach is the enzymatic synthesis of chlorphenesin-saccharide conjugates. researchgate.net By using β-galactosidase-containing E. coli cells, researchers have successfully transferred a galactose moiety from lactose (B1674315) to chlorphenesin, creating galactosyl chlorphenesin (CPN-G). researchgate.net This transgalactosylation strategy is designed to create drug derivatives with significantly improved aqueous solubility, which can be a limiting factor for the parent drug. researchgate.net

The synthesis of such analogues provides valuable mechanistic probes. For instance, creating a series of derivatives with different saccharides (e.g., glucose, mannose, lactose) allows for the systematic study of how these structural changes affect solubility, stability, and biological interactions. researchgate.net Beyond saccharide conjugates, other synthetic strategies are employed, including the alkylation of p-chlorophenol with 1-chloropropan-2,3-diol, which can be optimized for high yields of over 95%. uogqueensmcf.comgoogle.com These synthetic advancements allow for the creation of a diverse library of analogues to refine SAR models and develop compounds with tailored therapeutic or physicochemical properties. uogqueensmcf.com

| Analogue/Derivative | Synthetic Strategy | Purpose of Design | Reference |

|---|---|---|---|

| Galactosyl chlorphenesin (CPN-G) | Enzymatic transgalactosylation using β-galactosidase | Improve aqueous solubility; create mechanistic probe | researchgate.net |

| Chlorphenesin-saccharide derivatives (glucose, mannose, etc.) | Enzymatic transesterification | Study relationship between structure and solubility | researchgate.net |

| Chlorphenesin Carbamate | Treatment of 3-(p-Chlorophenoxy)-1,2-propanediol with phosgene | Introduce central muscle relaxant activity | uogqueensmcf.com |

Crystallographic Analysis and Polymorphism of Chiral Forms to Inform SAR

The solid-state properties of chiral molecules like (S)-chlorphenesin, including their crystal structure and polymorphism, are critical for understanding their physical properties, which in turn can influence their biological activity. acs.orgresearchgate.net Detailed investigations using methods such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) have revealed a complex crystalline landscape for chlorphenesin and its structural analogues. acs.orgfigshare.com

(S)-Chlorphenesin has been shown to exist in multiple crystalline modifications, including stable (α-(S)-1) and metastable (β-(S)-1) enantiopure forms. acs.orgacs.org This phenomenon, known as polymorphism, means the same molecule can adopt different crystal packing arrangements. acs.org The study of these polymorphs is crucial as they can differ in properties like melting point, solubility, and stability, which are key factors in formulation and bioavailability. acs.org

Crystallographic analysis provides direct insight to inform SAR. For instance, studies of chlorphenesin (para-chloro), its meta-chloro analogue (compound 2), and its ortho-chloro analogue (compound 3) show that while the racemic compounds of all three analogues form a common supramolecular motif, their enantiopure forms adopt three distinct crystal organizations. acs.orgacs.org This diversity in crystal packing is attributed to the variety of ways intermolecular hydrogen bonds can form in the crystals of these aryl glycerol (B35011) ethers. acs.org The observation that a high number of these structures have more than one molecule in the asymmetric unit (Z′ > 1) further highlights this complexity. figshare.comacs.org Understanding how a change in the chlorine's position on the phenyl ring alters the entire crystal packing provides a structural basis for differences in physical properties that can ultimately influence the compound's biological profile. acs.org

| Compound/Form | Crystalline Phase | Description | Reference |

|---|---|---|---|

| (S)-Chlorphenesin | α-(S)-1 | Stable enantiopure form | acs.org |

| (S)-Chlorphenesin | β-(S)-1 | Metastable enantiopure form | acs.org |

| Racemic Chlorphenesin | α-rac-1 | Stable racemic compound | acs.org |

| Racemic Chlorphenesin | β-rac-1 | Metastable racemic compound | acs.org |

| (S)-meta-chloro analogue | Single stable form | Enantiopure form is not prone to polymorphism | acs.org |

| Racemic meta-chloro analogue | Multiple forms | Forms stable and metastable racemic compounds and a metastable racemic conglomerate | figshare.com |

Research Applications and Investigational Tool Development

Utilization of Chlorphenesin (B1668841) as a Biocidal Reference Standard in Laboratory and Formulation Research

Chlorphenesin is well-established as a biocidal agent and is frequently used as a reference standard in both laboratory and industrial settings. zhishangchem.comcir-safety.org Its primary function in this context is as a preservative in cosmetic and personal care product formulations, where it protects products from microbial spoilage. cir-safety.orgchemicalbook.com Chlorphenesin's efficacy against a broad spectrum of microorganisms makes it a benchmark for evaluating the antimicrobial activity of new preservative systems. chemicalbook.com

The following table summarizes the use concentrations of Chlorphenesin in cosmetic products, establishing its role as a standard preservative.

| Product Type | Maximum Use Concentration (%) |

| Rinse-off Products | 0.32 |

| Leave-on Products | 0.3 |

| Data sourced from the Cosmetic Ingredient Review Expert Panel. cir-safety.org |

Application in Membrane Biology Research to Study Permeability and Integrity

Chlorphenesin is employed in membrane biology research to investigate its effects on the permeability and integrity of cell membranes. The primary antibacterial and antifungal mechanism of Chlorphenesin is attributed to its ability to disrupt microbial cell membranes. zhishangchem.comsmolecule.com Its molecular structure allows it to penetrate the cell walls of bacteria and fungi, altering the permeability of the cell membrane. zhishangchem.com This disruption leads to the leakage of essential intracellular components and ultimately results in microbial cell death. zhishangchem.com

Research has utilized Chlorphenesin to study these effects on various cell types. For example, studies on immortalized human meibomian gland epithelial cells (IHMGECs) have shown that Chlorphenesin can induce cellular atrophy and death, highlighting its impact on cell integrity. researchgate.net These studies often measure changes in cell morphology, signaling pathways, and survival rates upon exposure to the compound. researchgate.net The interaction of Chlorphenesin with the lipid bilayer is a key area of investigation, with its hydrophobic portions believed to be responsible for the disruption. smolecule.com This makes it a useful tool for understanding how preservatives and other xenobiotics interact with and compromise biological membranes. nih.govcapsig.com.au A study investigating the enantiomers of chlorphenesin found that they inhibited the proliferation of HaCaT (human keratinocyte) cells in a dose-dependent manner, with significant enantioselectivity, suggesting that the stereochemistry of the molecule plays a role in its interaction with cell membranes. researchgate.net

The table below presents findings from a study on the effect of Chlorphenesin on immortalized human meibomian gland epithelial cells (IHMGECs).

| Concentration of Chlorphenesin | Observation on IHMGECs |

| Concentrations at the approved human dose | Induces cellular atrophy and death after 24-hour treatment. |

| Various tested concentrations | No stimulation of IHMGEC proliferation. |

| Dose-dependent concentrations | Significant reduction in the activity of the Akt signaling pathway after 30-minute exposure. |

| Data from a study on the toxicity of cosmetic preservatives on human meibomian gland epithelial cells. researchgate.net |

Employment in Neuropharmacological Studies for Elucidating Muscle Physiology and Neurotransmission

While detailed neuropharmacological research on muscle physiology has extensively focused on Chlorphenesin carbamate (B1207046), a centrally acting muscle relaxant, Chlorphenesin itself has been noted for its action on the nervous system. patsnap.comnih.govcolab.wsresearchgate.net It is important to distinguish the cosmetic ingredient Chlorphenesin from its carbamate ester, which is a pharmaceutical agent. cir-safety.org

Research indicates that Chlorphenesin acts on the central nervous system by blocking nerve impulses or pain sensations sent to the brain. drugbank.comhmdb.canih.gov However, its precise mechanism of action is not fully defined. drugbank.comnih.gov Studies on its carbamate derivative have shown effects on motor systems, such as decreasing grip strength and inhibiting certain reflexes in animal models. jst.go.jp Chlorphenesin carbamate has been shown to decrease both monosynaptic and polysynaptic reflexes and reduce decerebrate rigidity. jst.go.jp It is believed to act centrally, potentially by enhancing the action of the inhibitory neurotransmitter GABA, rather than directly on skeletal muscles. patsnap.com While these findings are primarily associated with the carbamate form, the foundational structure of Chlorphenesin contributes to this activity, and it has been investigated for conditions like trigeminal neuralgia. drugbank.comnih.gov

Role in Immunological Research as a Modulator of Histamine (B1213489) Release

Chlorphenesin has been identified as an inhibitor of immunologically-induced histamine release, making it a useful tool in immunological research. aai.orgoup.com Studies have demonstrated its ability to inhibit the IgE-mediated release of histamine from human leukocytes and mast cells. aai.orgoup.comcir-safety.org This action is significant as histamine is a key mediator in immediate hypersensitivity reactions, such as those seen in allergies. aai.org

Research has shown that Chlorphenesin can block the release of histamine when triggered by specific antigens, like ragweed pollen. oup.com The inhibitory effect has been observed to be dose-dependent. For example, a concentration between 0.3 and 0.6 mM of Chlorphenesin was found to cause a 50% inhibition of histamine release from isolated human leukocytes. cir-safety.org Furthermore, Chlorphenesin derivatives have been noted for their stabilizing effect on the cell membranes of mast cells, which prevents their degranulation and the subsequent release of inflammatory mediators. jst.go.jpcapes.gov.br This inhibitory action appears to occur at a stage after the initial antigen-antibody interaction. oup.com

The following table summarizes the inhibitory effect of Chlorphenesin on histamine release from different experimental systems.

| Experimental System | Chlorphenesin Concentration | % Inhibition of Histamine Release |

| Isolated human leukocytes (ragweed antigen-challenged) | 0.3 - 0.6 mM | 50% |

| Monkey lung tissue (passively sensitized) | 400 µg in 0.5 ml Tyrode's solution | Complete inhibition |

| Data sourced from studies on IgE-mediated histamine release. cir-safety.org |

Development of Biotransformation Products for Enhanced Biological Activities or Research Utility

Chlorphenesin serves as a parent molecule for the development of biotransformation products with the aim of enhancing biological activity, improving properties, or creating novel research tools. nih.govresearchgate.net A key area of this research is the enzymatic synthesis of Chlorphenesin derivatives. nih.gov

One notable example is the synthesis of Chlorphenesin galactoside (CPN-G) through a transgalactosylation reaction using β-galactosidase from E. coli. ejbb.orgnih.gov In this process, a galactose molecule is attached to Chlorphenesin. nih.gov The resulting CPN-G has been investigated as a potential alternative preservative, with studies indicating it has significantly reduced toxicity on human skin cells compared to the parent compound. ejbb.org The synthesis of such glycosylated derivatives can produce amphipathic prodrugs, which have both lipophilic and hydrophilic properties, potentially altering their absorption and release characteristics. nih.gov Research has focused on optimizing the conditions for this enzymatic synthesis to achieve high conversion yields, making the process more practical and cost-effective for potential applications. nih.gov Other derivatives, such as chlorphenesin carbobenzoxyglycinate, have also been synthesized and show enhanced anti-allergic activities compared to Chlorphenesin itself. google.com

| Biotransformation Product | Synthesis Method | Investigated Property/Utility |

| Chlorphenesin galactoside (CPN-G) | Transgalactosylation using β-galactosidase | Reduced cytotoxicity, potential alternative preservative |

| Chlorphenesin carbobenzoxyglycinate | Chemical synthesis with carbobenzoxyglycine | Enhanced anti-allergic activity |

| Data sourced from research on Chlorphenesin derivatives. ejbb.orgnih.govgoogle.com |

Future Research Directions and Emerging Avenues for Academic Inquiry

In-depth Stereospecific Investigation of (S)-Chlorphenesin’s Biological Activities and Interactions

Chlorphenesin (B1668841) possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-chlorphenesin and (S)-chlorphenesin. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). researchgate.net Therefore, a critical avenue for future research is the detailed investigation of the stereospecific biological activities of (S)-chlorphenesin.

Initial studies have already demonstrated enantioselectivity in the biological effects of chlorphenesin. For instance, research has shown that the two enantiomers inhibit the proliferation of HaCAT cells in a dose-dependent manner with significant enantioselectivity. researchgate.net This finding underscores the necessity of evaluating each enantiomer separately to understand their specific contributions to both therapeutic effects and potential cytotoxicity.

Future research should focus on a comprehensive comparison of the biological activities of (S)-chlorphenesin and (R)-chlorphenesin. This would involve a battery of in vitro assays to probe their interactions with various biological targets. Key areas of investigation should include:

Receptor Binding Assays: To determine if the enantiomers exhibit different affinities for specific receptors, which could explain differences in their pharmacological effects. The three-point interaction model suggests that for a receptor to distinguish between enantiomers, it must have at least three non-equivalent binding sites. chemrxiv.org

Enzyme Inhibition Assays: To assess whether one enantiomer is a more potent inhibitor of specific enzymes, which could be relevant to its mechanism of action and metabolic profile.

Cell-Based Assays: To compare the effects of each enantiomer on various cellular processes, such as cell viability, apoptosis, and inflammatory responses.

Understanding these stereospecific interactions is paramount for rational drug design and could lead to the development of single-enantiomer formulations with improved efficacy and reduced side effects. chemrxiv.org

Application of Advanced Computational Modeling and Artificial Intelligence in Mechanism and SAR Prediction

The fields of computational modeling and artificial intelligence (AI) offer powerful tools to accelerate and refine the study of (S)-chlorphenesin. These in silico approaches can provide valuable insights into its mechanism of action and predict the structure-activity relationships (SAR) of related compounds.

Computational Modeling:

Molecular docking and molecular dynamics simulations can be employed to model the interaction of (S)-chlorphenesin with its biological targets at the atomic level. These models can help to:

Predict Binding Modes: Visualize how (S)-chlorphenesin fits into the active site of a receptor or enzyme.

Identify Key Interactions: Determine the specific amino acid residues involved in binding, which can be validated through site-directed mutagenesis experiments. chemrxiv.org

Elucidate Mechanisms of Action: Provide a theoretical framework for understanding how the compound exerts its biological effects. For example, computational studies on other chiral molecules have shown that differences in the formation energies of complexes between a chiral selector and each enantiomer can be very small, yet potentially significant for their separation and interaction. chemrxiv.org

Artificial Intelligence and SAR Prediction:

AI and machine learning algorithms can be trained on existing data to predict the biological activity of novel compounds. nih.gov For (S)-chlorphenesin, this could involve:

Developing QSAR (Quantitative Structure-Activity Relationship) Models: These models correlate the chemical structure of a series of compounds with their biological activity. A successful QSAR model can be used to predict the activity of new, unsynthesized analogs of (S)-chlorphenesin, guiding the design of more potent and selective molecules. nih.gov

Utilizing AI for Predictive Toxicology: AI models can be trained to predict potential toxicities of new compounds, helping to prioritize which analogs to synthesize and test. gmanetwork.com

Exploration of Novel and Sustainable Synthetic Routes for High Enantiomeric Purity (S)-Chlorphenesin

The development of efficient, cost-effective, and environmentally friendly methods for producing enantiomerically pure (S)-chlorphenesin is a crucial area for future research. While methods for synthesizing chlorphenesin exist, achieving high enantiomeric purity often presents a challenge. google.comgoogle.com

Future research in this area should focus on several key strategies:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce the desired (S)-enantiomer. science.gov Chemoenzymatic approaches, which utilize enzymes for key stereoselective steps, are particularly promising. For example, the kinetic resolution of glycerol-derived cyclic carbonates using enzymes like Pig Liver Esterase and Novozym® 435 has shown potential for producing chiral building blocks that can be converted to (S)-chlorphenesin. researchgate.net

Green Chemistry Approaches: Emphasis should be placed on developing synthetic routes that are more sustainable. This includes using less hazardous solvents, reducing the number of synthetic steps, and utilizing renewable starting materials. rasayanjournal.co.in For instance, methods using glycerol (B35011), a renewable resource, as a starting material for aryloxypropanediols like chlorphenesin are being explored. kaimosi.com

Novel Separation Techniques: Research into advanced methods for separating enantiomers, such as chiral chromatography and preferential crystallization, could lead to more efficient purification of (S)-chlorphenesin. researchgate.net

The successful development of such synthetic routes will be essential for making enantiomerically pure (S)-chlorphenesin more accessible for further research and potential therapeutic applications.

Development of Refined Animal Models for Targeted Mechanistic and Pharmacokinetic Studies

To fully understand the in vivo behavior of (S)-chlorphenesin, it is necessary to develop and utilize refined animal models for targeted mechanistic and pharmacokinetic studies. While animal models are a staple in preclinical research, their predictive value for human outcomes can be enhanced through careful selection and study design. iomcworld.com

Pharmacokinetic Studies:

Pharmacokinetic studies are essential to determine how the body absorbs, distributes, metabolizes, and excretes (S)-chlorphenesin. Future research should involve:

Stereoselective Pharmacokinetics: It is crucial to conduct pharmacokinetic studies that can distinguish between the (S)- and (R)-enantiomers. This requires the development of sensitive and specific analytical methods, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify each enantiomer in biological samples. researchgate.net

Comparative Animal Models: Studies in different animal species, such as rats and dogs, can provide valuable comparative data. nih.govresearchgate.net The beagle dog, for instance, has been suggested as a useful model for certain oral formulations due to similarities in gastrointestinal transit time and drug absorption with humans. researchgate.netbioline.org.br

Mechanistic Studies:

Refined animal models can also be used to investigate the in vivo mechanisms of action of (S)-chlorphenesin. This could involve:

Disease-Specific Models: Utilizing animal models that mimic specific human diseases for which (S)-chlorphenesin may have therapeutic potential.

Transgenic Models: Employing genetically modified animals to investigate the role of specific genes or pathways in the drug's effects.

By using well-characterized and appropriate animal models, researchers can gain a more comprehensive understanding of the in vivo pharmacology of (S)-chlorphenesin, which is essential for translating preclinical findings to potential human applications.

Q & A